1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one
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Overview
Description
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a morpholinopyridazine moiety, a piperazine ring, and a phenylbutanone group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholinopyridazine Moiety: This step involves the reaction of a pyridazine derivative with morpholine under specific conditions to form the morpholinopyridazine structure.
Synthesis of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the morpholinopyridazine moiety.
Attachment of the Phenylbutanone Group: The final step involves the attachment of the phenylbutanone group to the piperazine ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one: shares structural similarities with other piperazine and pyridazine derivatives.
This compound: is compared with compounds like this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-2-19(18-6-4-3-5-7-18)22(28)27-12-10-25(11-13-27)20-8-9-21(24-23-20)26-14-16-29-17-15-26/h3-9,19H,2,10-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEHKHXLGXLHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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